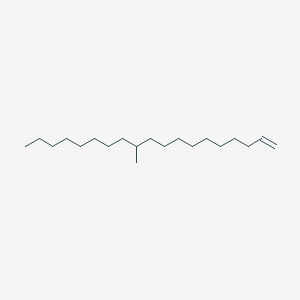

11-Methylnonadec-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

11-Methylnonadec-1-ene is an organic compound with the molecular formula C20H40. It is a long-chain hydrocarbon with a single double bond located at the first carbon atom and a methyl group attached to the eleventh carbon atom. This compound is part of the alkene family, characterized by the presence of at least one carbon-carbon double bond.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methylnonadec-1-ene can be achieved through various methods, including:

Hydroformylation: This process involves the reaction of an olefin with carbon monoxide and hydrogen in the presence of a catalyst, typically a transition metal complex. The resulting aldehyde can then be reduced to form the desired alkene.

Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide.

Grignard Reaction: This involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol, which can then be dehydrated to form the desired alkene.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Common methods include:

Catalytic Cracking: This process involves the breaking down of larger hydrocarbon molecules into smaller ones using a catalyst, typically a zeolite or metal oxide.

Oligomerization: This method involves the polymerization of smaller olefin molecules to form larger ones. The reaction is typically catalyzed by transition metal complexes.

Analyse Des Réactions Chimiques

Types of Reactions

11-Methylnonadec-1-ene can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, typically using reagents such as potassium permanganate or chromium trioxide. The major products formed are alcohols, aldehydes, or carboxylic acids.

Reduction: This reaction involves the addition of hydrogen to the compound, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The major products formed are alkanes.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents such as halogens or nucleophiles. The major products formed are halogenated alkenes or substituted alkenes.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and oxygen (O2) under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Halogens (Cl2, Br2), nucleophiles (OH-, NH3), and Lewis acids (AlCl3, FeCl3).

Applications De Recherche Scientifique

Chemical Applications

11-Methylnonadec-1-ene serves as a model compound in the study of alkene reactivity and catalysis. Its structure allows researchers to investigate the effects of chain length and branching on reaction mechanisms.

Synthesis Techniques:

- Hydroformylation: This method involves reacting the alkene with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can be further reduced to form this compound.

- Wittig Reaction: Utilizing phosphonium ylides, this reaction enables the formation of alkenes from aldehydes or ketones.

- Grignard Reaction: This involves the reaction of an alkyl magnesium halide with carbonyl compounds to yield alcohols that can be dehydrated to form alkenes.

Biological Applications

In biological research, this compound is being investigated for its role in lipid metabolism and membrane structure . Its long-chain configuration is particularly relevant in studies focusing on membrane fluidity and integrity.

Case Study: Lipid Metabolism

Research indicates that alkenes like this compound can influence lipid profiles in cellular membranes, potentially affecting cell signaling pathways and metabolic processes.

Medical Applications

The compound has potential applications in drug delivery systems due to its ability to form micelles and vesicles. It is also being explored as a precursor for synthesizing bioactive compounds that could have therapeutic effects.

Example: Drug Formulation

Studies are examining how this compound can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their pharmacokinetic profiles.

Industrial Applications

In industrial settings, this compound is utilized as a raw material for producing:

- Lubricants: Its properties make it suitable for high-performance lubricants.

- Surfactants: The compound's amphiphilic nature allows it to function effectively in surfactant formulations.

- Polymers: It is used in the synthesis of specialty polymers that require specific mechanical properties.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Model compound for reactivity studies | Facilitates understanding of alkene behavior |

| Biology | Investigating lipid metabolism | Enhances knowledge of membrane dynamics |

| Medicine | Drug delivery systems | Improves drug solubility and efficacy |

| Industry | Production of lubricants and surfactants | Provides high-performance materials |

Mécanisme D'action

The mechanism of action of 11-Methylnonadec-1-ene involves its interaction with various molecular targets and pathways. In chemical reactions, the double bond in the compound acts as a reactive site for electrophilic and nucleophilic attacks. The presence of the methyl group at the eleventh carbon atom can influence the reactivity and selectivity of the compound in various reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Decene: A linear alkene with a single double bond at the first carbon atom. It is similar in structure but lacks the methyl group at the eleventh carbon atom.

1-Nonadecene: A linear alkene with a single double bond at the first carbon atom. It is similar in structure but has a different chain length.

1-Hexadecene: A linear alkene with a single double bond at the first carbon atom. It is similar in structure but has a shorter chain length.

Uniqueness

11-Methylnonadec-1-ene is unique due to the presence of the methyl group at the eleventh carbon atom, which can influence its reactivity and selectivity in various chemical reactions. This structural feature can also affect its physical properties, such as boiling point and solubility, compared to other similar compounds.

Activité Biologique

11-Methylnonadec-1-ene, a long-chain alkene with the molecular formula C19H38, has garnered interest in various biological studies due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound is characterized by its long hydrocarbon chain, which influences its solubility and interaction with biological membranes. Its structure can be represented as follows:

This configuration allows for unique interactions within lipid environments, potentially affecting membrane fluidity and function.

Interaction with Membranes

The hydrophobic nature of this compound suggests that it may integrate into lipid bilayers, altering membrane properties. Studies indicate that long-chain alkenes can modulate the fluidity of membranes, impacting the function of membrane proteins and receptors. This modulation can lead to changes in cellular signaling pathways.

Antimicrobial Properties

Research has demonstrated that long-chain alkenes exhibit antimicrobial activity. For instance, compounds similar to this compound have been shown to disrupt bacterial membranes, leading to cell lysis. The exact mechanism involves the incorporation of these compounds into the lipid bilayer of bacterial cells, resulting in increased permeability and eventual cell death.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Long-chain hydrocarbons have been reported to inhibit pro-inflammatory cytokine production in various cell types. This effect could be mediated through the modulation of signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.

Case Studies

- Antimicrobial Activity : A study investigated the effects of various long-chain alkenes, including this compound, on Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting a dose-dependent antimicrobial effect.

- Cell Membrane Interaction : Another study utilized fluorescence microscopy to observe the incorporation of this compound into lipid bilayers composed of phospholipids. The findings revealed alterations in membrane fluidity and increased permeability, corroborating its potential role in disrupting microbial membranes.

- Anti-inflammatory Response : In vitro experiments conducted on macrophage cell lines showed that treatment with this compound led to a decrease in TNF-alpha production following lipopolysaccharide (LPS) stimulation. This suggests a potential therapeutic application in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

17438-89-0 |

|---|---|

Formule moléculaire |

C20H42 |

Poids moléculaire |

282.5 g/mol |

Nom IUPAC |

9-methylnonadecane |

InChI |

InChI=1S/C20H42/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h20H,4-19H2,1-3H3 |

Clé InChI |

FFVPRSKCTDQLBP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(C)CCCCCCCCC=C |

SMILES canonique |

CCCCCCCCCCC(C)CCCCCCCC |

Key on ui other cas no. |

13287-24-6 17438-89-0 |

Description physique |

Liquid |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.